molecular formula C6H16ClNO B3048209 (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride CAS No. 1609404-25-2

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride

Cat. No.: B3048209
CAS No.: 1609404-25-2
M. Wt: 153.65
InChI Key: XMHMCWRXTIVFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride typically involves the reaction of (2-Methoxy-1,1-dimethylethyl)methylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:

(2-Methoxy-1,1-dimethylethyl)methylamine+HCl(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride\text{(2-Methoxy-1,1-dimethylethyl)methylamine} + \text{HCl} \rightarrow \text{this compound} (2-Methoxy-1,1-dimethylethyl)methylamine+HCl→(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The raw materials are sourced from reliable suppliers, and the reaction conditions are carefully monitored to prevent any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1,1-dimethylethyl)amine hydrochloride
  • (2-Methoxy-1,1-dimethylethyl)amine
  • (2-Methoxy-1,1-dimethylethyl)methylamine

Uniqueness

(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better solubility and reactivity, making it a preferred choice in various applications.

Properties

IUPAC Name

1-methoxy-N,2-dimethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,7-3)5-8-4;/h7H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHMCWRXTIVFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-25-2
Record name 2-Propanamine, 1-methoxy-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Reactant of Route 3
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.